molecular formula C19H18N2O B2706786 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one CAS No. 941973-11-1

2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Cat. No.: B2706786
CAS No.: 941973-11-1
M. Wt: 290.366
InChI Key: MQCQHINNPRJBLL-UHFFFAOYSA-N
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Description

2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridazine ring with a benzyl group at the 2-position and a 2,4-dimethylphenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-benzylpyridazin-3-one with 2,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyridazinone derivatives, reduced pyridazinone compounds, and substituted pyridazinone analogs with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3-one
  • 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3-one
  • Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

Uniqueness

2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridazinone derivatives, it may exhibit enhanced activity or selectivity towards certain biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-14-8-9-17(15(2)12-14)18-10-11-19(22)21(20-18)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCQHINNPRJBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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